(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid

Description

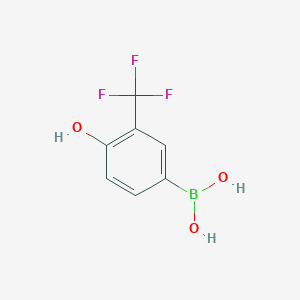

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid (CAS: 1187874-94-7) is an aryl boronic acid derivative with a molecular formula of C₇H₆BF₃O₃ and a molecular weight of 205.93 g/mol . Its structure features a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the boronic acid (-B(OH)₂) moiety. The electron-withdrawing -CF₃ group and the hydroxyl group confer unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

[4-hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)12/h1-3,12-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQZFSBHSWBMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726928 | |

| Record name | [4-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187874-94-7 | |

| Record name | [4-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)phenylboronic ester with a suitable hydrolyzing agent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkoxides or amines are employed under basic conditions

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives .

Scientific Research Applications

Organic Chemistry

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. It serves as a building block for synthesizing complex organic molecules, enabling the formation of carbon-carbon bonds crucial for developing pharmaceuticals and advanced materials.

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for carbon-carbon bond formation |

| Polymer Chemistry | Used in the development of advanced materials |

Biological Applications

The compound’s boronic acid moiety allows it to interact with various biological targets, making it valuable in medicinal chemistry.

- Enzyme Inhibition: It can form reversible covalent bonds with diols, which is exploited in designing enzyme inhibitors. This property is particularly relevant in cancer research where targeting specific enzymes can lead to therapeutic advancements.

| Biological Activity | Targeted Enzymes |

|---|---|

| Enzyme Inhibitor | Proteases, Kinases |

Medicinal Chemistry

In drug development, this compound is investigated for its potential to inhibit specific receptors or enzymes involved in disease pathways.

- Case Study: Research has indicated that modifications of boronic acids can lead to compounds with enhanced selectivity and potency against cancer-related targets .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, including:

- Production of Electronic Components: Its chemical stability and reactivity are advantageous in creating materials for electronics.

- Advanced Materials Development: Used in synthesizing novel polymers that exhibit desirable mechanical and thermal properties.

| Industrial Use | Description |

|---|---|

| Electronics | Components manufacturing |

| Material Science | Development of polymers |

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Acidity

Electron-Withdrawing Substituents :

- (4-(Trifluoromethyl)phenyl)boronic acid (CAS: 128796-39-4): Lacks the hydroxyl group but shares the -CF₃ substituent. The -CF₃ group increases the acidity of the boronic acid (pKa ~7–8) compared to unsubstituted phenylboronic acid (pKa ~8.8) . This enhances its ability to form complexes with diols and hydroxy acids, critical for sensor applications .

- (4-Nitrophenyl)boronic acid: The nitro (-NO₂) group is stronger electron-withdrawing than -CF₃, leading to even lower pKa values (~5–6). However, this can hinder reactivity in Petasis reactions due to excessive electron deficiency .

Hydroxyl-Containing Analogues :

- (4-Hydroxy-3-methoxyphenyl)boronic acid (CAS: 182344-21-4): Replaces -CF₃ with a methoxy (-OCH₃) group. The -OCH₃ group is electron-donating, reducing boronic acid acidity (pKa ~9–10) and altering hydrogen-bonding capabilities .

- (3-Amino-4-methylphenyl)boronic acid hydrochloride: The amino (-NH₂) group enhances solubility in aqueous media but introduces sensitivity to oxidation .

Reactivity in Cross-Coupling Reactions

Structural and Crystallographic Differences

- Dihedral Angles : In (trifluoromethyl)phenylboronic acid isomers, the dihedral angle between the phenyl ring and BO₂ group varies with substitution position:

Biological Activity

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in organic synthesis and its interactions with various biological targets, including enzymes and receptors.

Target of Action : Boronic acids, including this compound, are known to interact with several biological targets, which can influence cellular functions. The primary mechanism involves the formation of covalent bonds with nucleophilic biomolecules such as proteins and enzymes .

Mode of Action : The compound participates in the Suzuki–Miyaura cross-coupling reaction, a significant biochemical pathway that facilitates the formation of carbon–carbon bonds in organic synthesis. This reaction is crucial for constructing biologically active molecules.

Biochemical Pathways : The compound's role in biochemical pathways primarily revolves around its ability to form stable complexes with various biomolecules, potentially altering their activity and function. This interaction may influence metabolic pathways, although specific metabolic pathways involving this compound remain under-characterized .

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties:

-

Antimicrobial Activity :

- The compound exhibits moderate activity against fungi such as Candida albicans and Aspergillus niger, as well as bacteria like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than some existing antifungal agents .

- In vitro studies demonstrated that at higher concentrations, the compound could completely inhibit the growth of Candida albicans and Aspergillus niger, with reported inhibition zones of 8 mm and 5 mm respectively .

- Enzymatic Inhibition :

Case Studies

- Antimicrobial Efficacy : A study compared this compound to existing antifungal agents, revealing that it has a lower MIC against Bacillus cereus than AN2690 (Tavaborole), suggesting its potential as an alternative treatment option .

- Enzyme Interaction Studies : Molecular docking studies indicated that the boronic acid functionality allows for interactions with critical residues in target enzymes, enhancing its potential as a therapeutic agent in conditions requiring enzyme inhibition .

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| Candida albicans | 100 | - |

| Aspergillus niger | 100 | - |

| Bacillus cereus | <50 | - |

| Alpha-amylase Inhibition | - | 4.58 |

| PTP-1B Inhibition | - | 0.91 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid, and how are intermediates purified?

- Methodology :

- Suzuki-Miyaura Coupling : Utilize aryl halides (e.g., 2-bromo-4-(trifluoromethyl)aniline) with boronic acid precursors in the presence of palladium catalysts (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) and ligands like (R)-(+)-BINAP. Reaction conditions typically involve 1,4-dioxane or THF as solvents, triethylamine as a base, and heating at 80–100°C for 12–24 hours .

- Purification : Post-reaction, crude products are extracted via liquid-liquid separation (ethyl acetate/water), dried over anhydrous Na₂SO₄, and purified via column chromatography (silica gel, hexanes/ethyl acetate gradient). HPLC with reverse-phase C18 columns (e.g., retention time ~1.31 minutes under SMD-TFA05 conditions) ensures purity .

Q. How is the structural integrity of this compound verified?

- Analytical Techniques :

- LCMS : Confirm molecular weight using [M+H]⁺ or [M+H-C₄H₉OCO]⁺ ions (e.g., m/z 243 observed in similar compounds) .

- ¹H/¹³C NMR : Assign peaks to specific protons and carbons (e.g., trifluoromethyl groups show distinct ¹⁹F NMR shifts near -60 ppm).

- FTIR : Detect boronic acid B–O stretching (1340–1390 cm⁻¹) and hydroxyl O–H stretches (3200–3600 cm⁻¹) .

- Elemental Analysis : Validate C, H, B, and F content (±0.3% deviation) .

Q. What are the key reactivity patterns in cross-coupling reactions involving this compound?

- Reactivity Insights :

- Electrophilic Substitution : The hydroxyl group directs electrophiles to the para position, while the trifluoromethyl group enhances electrophilicity at the meta position.

- Suzuki-Miyaura Applications : Reacts with aryl halides under Pd catalysis to form biaryl structures. Optimize yields by adjusting catalyst loading (1–5 mol%) and base (e.g., K₂CO₃ for aqueous conditions) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and acidity?

- Electronic Effects :

- The –CF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring (Hammett σₚ = +0.54) and increasing boronic acid acidity (pKa ~8.2 vs. ~8.9 for non-CF₃ analogs). This enhances stability in aqueous media and reactivity in cross-couplings .

- Solvation Effects : DFT studies show solvation free energy (ΔG_solv) in water is −15.2 kcal/mol, favoring hydration of the boronic acid group .

Q. What computational methods predict interactions with biological targets (e.g., enzymes)?

- Computational Strategies :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., leucyl-tRNA synthetase). The trifluoromethyl group improves hydrophobic interactions, while the boronic acid forms hydrogen bonds with catalytic residues .

- DFT/B3LYP Calculations : Optimize geometry at the 6-311++G(d,p) basis set. Vibrational frequencies and electrostatic potential maps predict reactive sites (e.g., boronic acid moiety as nucleophile) .

Q. How are conflicting spectroscopic data resolved in structural determination?

- Case Study :

- Contradictory NMR Peaks : If experimental ¹³C NMR shifts diverge from DFT predictions (e.g., Δδ > 2 ppm), re-optimize computational models with solvent corrections (PCM model for water) or check for tautomeric equilibria (boronic acid ↔ boroxine) .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and analyzing unit cell parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.